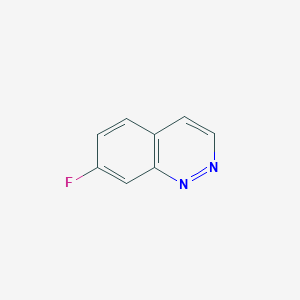
(5-(p-Tolyl)furan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(p-Tolyl)furan-2-yl)methanol: is an organic compound with the molecular formula C12H12O2 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a tolyl group (a methyl-substituted phenyl group) attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(p-Tolyl)furan-2-yl)methanol typically involves the reaction of a furan derivative with a tolyl group. One common method includes the use of benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and triethylamine in dichloromethane at 25°C for 12 hours . This reaction yields the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions: (5-(p-Tolyl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane or Jones reagent are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of (5-(p-Tolyl)furan-2-yl)aldehyde or (5-(p-Tolyl)furan-2-yl)carboxylic acid.
Reduction: Formation of (5-(p-Tolyl)furan-2-yl)methane.
Substitution: Formation of various substituted derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(p-Tolyl)furan-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (5-(p-Tolyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring and furan moiety contribute to its overall chemical behavior, allowing it to engage in various reactions and interactions.
Vergleich Mit ähnlichen Verbindungen
(5-Phenylfuran-2-yl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
(5-(p-Methoxyphenyl)furan-2-yl)methanol: Contains a methoxy-substituted phenyl group.
(5-(p-Chlorophenyl)furan-2-yl)methanol: Features a chloro-substituted phenyl group.
Uniqueness: (5-(p-Tolyl)furan-2-yl)methanol is unique due to the presence of the tolyl group, which imparts specific electronic and steric properties
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
[5-(4-methylphenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C12H12O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
KJNGREPXICNVMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


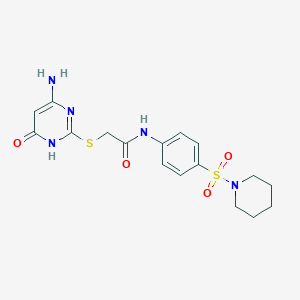
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
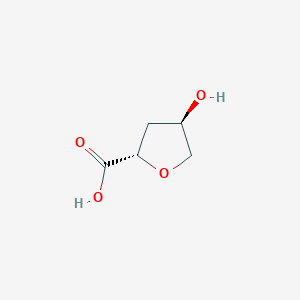

![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
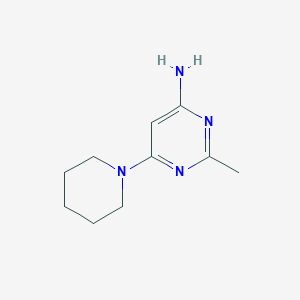
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
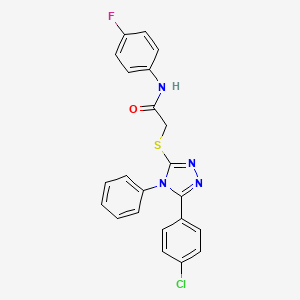
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)

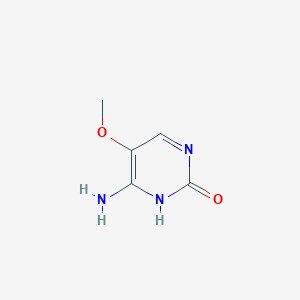
![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
